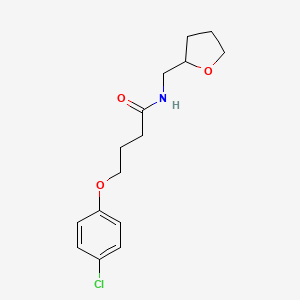

4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide

Description

4-(4-Chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is a synthetic amide derivative characterized by a 4-chlorophenoxy moiety linked to a butanamide backbone, with the amide nitrogen substituted by a tetrahydrofurfurylmethyl group. The 4-chlorophenoxy group may enhance lipophilicity and receptor-binding affinity, while the tetrahydrofuran (THF) ring in the amide side chain could improve solubility and metabolic stability compared to bulkier aromatic substituents .

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c16-12-5-7-13(8-6-12)19-10-2-4-15(18)17-11-14-3-1-9-20-14/h5-8,14H,1-4,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYSWKJUXJTIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CCCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide can be summarized as follows:

- Molecular Formula : C14H16ClNO4

- Molecular Weight : 299.73 g/mol

- Chemical Structure : The compound features a chlorophenoxy group and a tetrahydrofuran moiety, which are significant for its biological interactions .

Research indicates that the compound may interact with various biological targets, including:

- P2X Receptors : The compound has been evaluated for its modulatory effects on P2X receptors, particularly P2X4 and P2X7. These receptors are involved in various physiological processes, including pain perception and inflammation .

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

- Antimicrobial Activity : Some studies have indicated that chlorinated phenoxy compounds exhibit antimicrobial properties, which could extend to this compound due to its structural similarities.

Pharmacological Effects

The biological effects of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide can be categorized into several areas:

- Anti-inflammatory Effects : Evidence from in vitro studies suggests that the compound may reduce inflammatory markers in cellular models.

- Analgesic Properties : Through modulation of pain pathways via P2X receptor interactions, the compound may exhibit analgesic effects.

Study 1: P2X Receptor Modulation

A study conducted on the interaction of this compound with human P2X receptors demonstrated significant modulation of ATP-induced responses in cell lines expressing these receptors. The results showed a dose-dependent inhibition of receptor activity, suggesting potential therapeutic applications in pain management .

Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide was found to inhibit specific kinases involved in inflammatory signaling pathways. This inhibition correlated with reduced expression levels of pro-inflammatory cytokines in treated cells .

Data Summary

Comparaison Avec Des Composés Similaires

(1) 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide ()

- Key Differences: Phenoxy group: Additional methyl substituent at the 2-position. Amide nitrogen: Attached to a 4-(pyrrolidine-1-sulfonyl)phenyl group.

- Increased molecular weight (MW: ~465 g/mol) and polarity may reduce membrane permeability but improve target specificity .

(2) N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide ()

- Key Differences: Amide nitrogen: Substituted with a 3-acetylphenyl group. Phenoxy group: Contains a 2-methyl substituent.

- Methyl substitution on phenoxy may sterically hinder rotation, affecting conformational stability .

(3) 4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide ()

- Key Differences: Phenoxy group: Ethyl substituent replaces chlorine. Amide nitrogen: Attached to a 4-morpholinophenyl group.

- Implications :

(4) 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide ()

- Key Differences: Amide nitrogen: Linked to a cyano-substituted benzothiophene ring. Butanamide chain: Chlorine substituent at the 4-position.

- Sulfur in the thiophene ring may influence redox properties or cytochrome P450 interactions .

(5) N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide ()

- Key Differences: Amide nitrogen: Substituted with a bromo- and methyl-phenyl group. Butanamide chain: Lacks a phenoxy group, replaced by a phenyl ring.

- Implications :

Physicochemical and Pharmacokinetic Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.